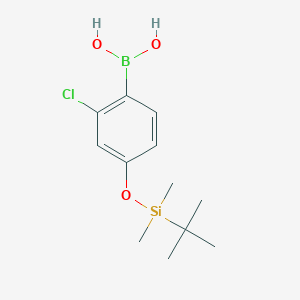

(4-((tert-Butyldimethylsilyl)oxy)-2-chlorophenyl)boronic acid

Overview

Description

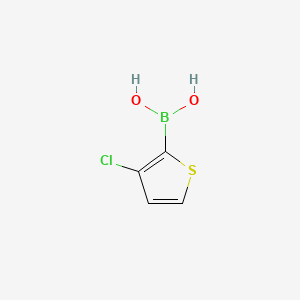

“(4-((tert-Butyldimethylsilyl)oxy)-2-chlorophenyl)boronic acid” is a chemical compound with the CAS Number 412343-21-6 . It has a molecular weight of 286.63500 and a molecular formula of C12H20BClO3Si .

Molecular Structure Analysis

The molecular structure of this compound includes a boronic acid group, a chlorophenyl group, and a tert-butyldimethylsilyl group attached to an oxygen atom . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

This compound has a density of 1.1g/cm3 and a boiling point of 351.6ºC at 760 mmHg . The melting point is not available . It also has a flash point of 166.5ºC .Scientific Research Applications

Application in TFT-LCDs

Scientific Field: Polymer Research

Methods of Application: A series of novel poly (amic acid)s (PAAs) alignment agents were developed from a newly developed ester-linked aromatic diamine containing tert-butyl-substituted cyclohexyl in the side chain . The derived PAAs were used as the alignment agents to fabricate the minicells of twisted-nematic (TN) modes of TFT-LCDs .

Results or Outcomes: The PI alignment layers obtained by the thermal imidization of the corresponding PAAs, followed by rubbing treatments showed good alignment ability to the liquid crystal (LC) molecules with the pretilt angles (θp) in the range of 1.46 7.02° .

Application in Molecular Biology

Scientific Field: Molecular Biology

Methods of Application: Proteolytic enzymes are used in various processes, including the production of Klenow fragments, peptide synthesis, digestion of unwanted proteins during nucleic acid purification, and use of proteases in cell culture experiments .

Results or Outcomes: Proteolytic enzymes have great medical and pharmaceutical importance due to their key role in biological processes and in the life-cycle of many pathogens .

Synthesis of N-Heterocycles

Scientific Field: Organic Chemistry

Methods of Application: The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades . The present review attempts to provide an overview of tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis via sulfinimines .

Results or Outcomes: This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

Synthesis of N-Heterocycles

Scientific Field: Organic Chemistry

Methods of Application: The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades . The present review attempts to provide an overview of tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis via sulfinimines .

Results or Outcomes: This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

properties

IUPAC Name |

[4-[tert-butyl(dimethyl)silyl]oxy-2-chlorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BClO3Si/c1-12(2,3)18(4,5)17-9-6-7-10(13(15)16)11(14)8-9/h6-8,15-16H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSMCFBSUNQTHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)O[Si](C)(C)C(C)(C)C)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BClO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00610820 | |

| Record name | (4-{[tert-Butyl(dimethyl)silyl]oxy}-2-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((tert-Butyldimethylsilyl)oxy)-2-chlorophenyl)boronic acid | |

CAS RN |

412343-21-6 | |

| Record name | (4-{[tert-Butyl(dimethyl)silyl]oxy}-2-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

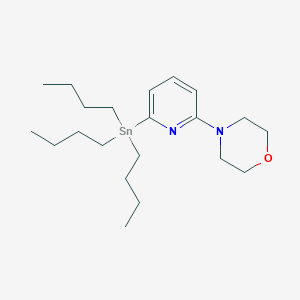

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

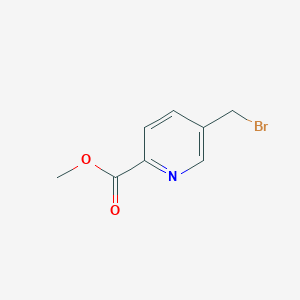

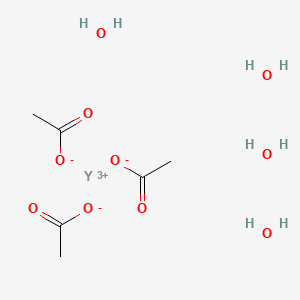

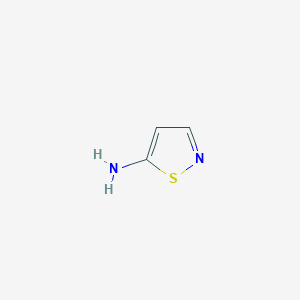

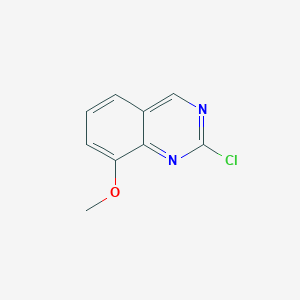

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.